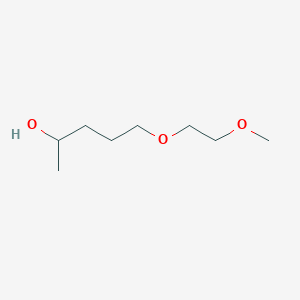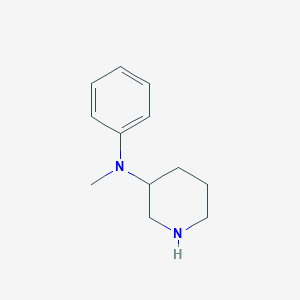
N-methyl-N-phenylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenylpiperidin-3-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features both a phenyl and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of N-methyl-N-phenylpiperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of an amine with either an aldehyde or a ketone, followed by the reduction of the imine group formed . This process, known as reductive amination, is widely used due to its efficiency and simplicity. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-methyl-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-methyl-N-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of N-methyl-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This modulation occurs through the inhibition of their reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged signaling.
Comparación Con Compuestos Similares
N-methyl-N-phenylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
N-methyl-2-pyrrolidone: Used as a solvent in various industrial applications.
1-Benzylpyrrolidine-3-amine derivatives: Investigated for their potential therapeutic effects in Alzheimer’s disease. The uniqueness of this compound lies in its specific structural features and its ability to modulate neurotransmitter levels, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
N-methyl-N-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-4,6-7,12-13H,5,8-10H2,1H3 |
Clave InChI |
KVLLAYYWNPHEFK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCNC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


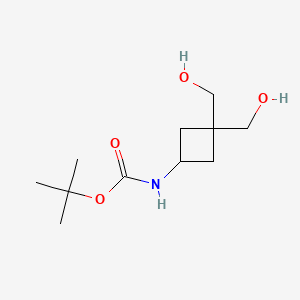
![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)
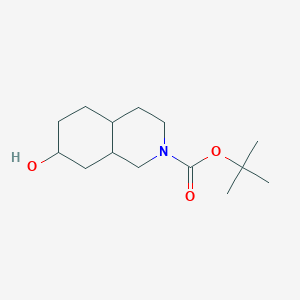
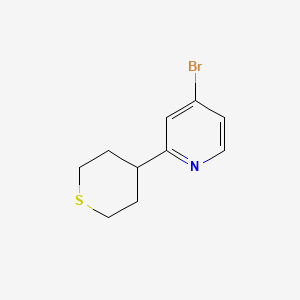
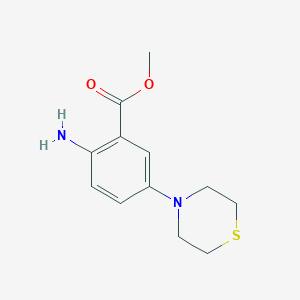

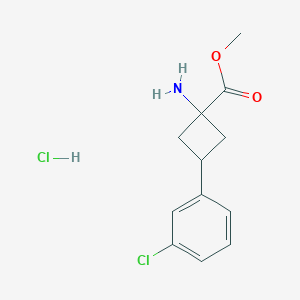
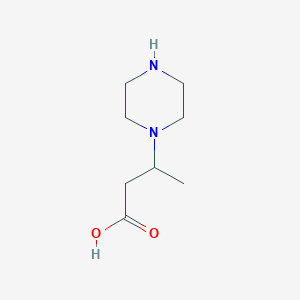

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
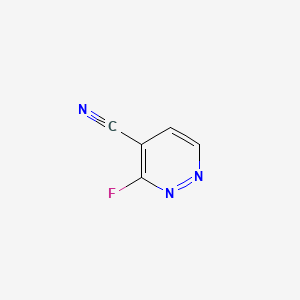
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
